(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,5,9H2,1H3 |
InChI Key |
VUDOKWBFTKFINY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[d]triazole Core
The benzo[d]triazole nucleus is commonly synthesized through [3+2] cycloaddition reactions between azides and alkynes or via intramolecular cyclization of ortho-substituted aromatic precursors with azide functionalities. Organocatalytic methods have been reported where unsaturated aldehydes react with aromatic azides in the presence of amine catalysts and bases to form 1,2,3-triazoles efficiently.
N-Methylation
Methylation at the N-1 position is achieved by nucleophilic substitution reactions using methylating agents such as methyl iodide or chloromethane under basic conditions. For example, 1,2,4-triazole derivatives have been methylated by reacting with chloromethane in the presence of potassium hydroxide and ethanol under reflux. Although this example is for 1,2,4-triazoles, similar conditions apply for 1,2,3-triazoles.
Introduction of the Methanamine Group
The methanamine substituent at the 4-position can be introduced by functional group transformations such as:
- Reduction of a corresponding nitrile or nitro precursor.
- Substitution reactions on a halogenated intermediate.
- Reductive amination of an aldehyde precursor.
In the case of (1-Methyl-1H-benzo[d]triazol-4-yl)methanamine, the 4-position is often functionalized by first introducing a halogen or formyl group, followed by amination or reductive amination to yield the methanamine.
Detailed Preparation Method (Stepwise)
Research Findings and Analytical Confirmation
- Catalyst and Solvent Effects: Organocatalytic routes using diethylamine and DBU in DMSO have shown high yields for triazole formation, with the reaction proceeding through enamine intermediates.
- Purity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard analytical techniques used to confirm the structure and purity of the synthesized compound.
- Yield Optimization: Use of molecular sieves to remove water favors imine formation in intermediate steps, improving yields.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Methylation agent | Chloromethane | Requires strong base (KOH), reflux in ethanol |
| Cycloaddition catalyst | Diethylamine, DBU | Organocatalytic, metal-free, mild conditions |
| Solvent for cycloaddition | DMSO | Polar aprotic solvent, facilitates enamine formation |
| Functionalization reagent | n-Butyllithium, LDA | For lithiation and subsequent CO2 carboxylation |
| Amination method | Reductive amination or substitution | Use of ammonia or amine sources, hydrogenation catalysts if needed |
| Purification | Flash column chromatography | Solvent systems like CH2Cl2/heptane/EtOAc |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group readily participates in nucleophilic substitution due to its lone electron pair. Common reactions include alkylation and acylation under mild conditions:
Click Chemistry (Cycloaddition)
The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for constructing complex architectures:
| Azide Component | Alkyne Partner | Catalyst | Yield | Application |
|---|---|---|---|---|
| Benzyl azide | Propargyl alcohol | CuSO₄, sodium ascorbate | 73% | Bioconjugation or polymer synthesis |
Oxidation and Reduction
The amine group undergoes redox transformations, while the triazole ring remains largely inert under standard conditions:
-
Oxidation :
-
Using H₂O₂ or KMnO₄ converts the primary amine to a nitro group () or nitrile ().
-
Example: .
-
-
Reduction :
-
NaBH₄ or LiAlH₄ reduces imine intermediates but does not affect the triazole ring.
-
Cyclization Reactions
The amine group reacts with electrophilic partners to form fused heterocycles:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the benzene ring of the benzotriazole system:
Azo Coupling
Diazotization of the amine group enables coupling with electron-rich aromatics:
| Diazonium Salt | Coupling Partner | Product | Application |
|---|---|---|---|
| Benzotriazolyl diazonium | Phenol | Azo dyes with triazole cores | Photodynamic therapy agents |
Key Reactivity Trends
-
Steric Effects : The methyl group at N1 hinders substitutions at the triazole’s 4-position but stabilizes intermediates via hyperconjugation.
-
Electronic Effects : The triazole ring withdraws electron density, enhancing the amine’s nucleophilicity in polar solvents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The benzo[d][1,2,3]triazole framework is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential for use in pharmaceuticals aimed at treating infections .
Anticancer Properties
The triazole ring has also been linked to anticancer activity. Investigations into the cytotoxic effects of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine derivatives have revealed their ability to induce apoptosis in cancer cells. This property is attributed to their interaction with specific cellular pathways involved in cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects. The ability to cross the blood-brain barrier allows it to potentially mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation. Research is ongoing to better understand its mechanisms of action in neurological contexts .
Agricultural Applications
Fungicides and Herbicides
Due to its triazole structure, this compound has been explored as a potential fungicide and herbicide. Its efficacy against certain plant pathogens has been documented, providing a basis for developing novel agrochemicals that can enhance crop protection while minimizing environmental impact .
Plant Growth Regulators
The compound may also serve as a plant growth regulator. Research indicates that triazole derivatives can influence plant hormone levels and promote growth under stress conditions. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience against climate change .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its reactive amine group allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings, adhesives, and composites .
Nanotechnology
The compound's unique properties make it suitable for incorporation into nanomaterials. Research is being conducted into its use as a stabilizing agent for nanoparticles or as a functional component in nanocarriers for drug delivery systems. This application could revolutionize targeted therapies by improving the bioavailability and efficacy of therapeutic agents .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial infections |
| Anticancer treatments | Induces apoptosis in cancer cells | |
| Neuroprotective agents | Protects neurons from oxidative stress | |
| Agricultural Science | Fungicides and herbicides | Enhances crop protection |
| Plant growth regulators | Improves resilience under stress | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Nanotechnology applications | Improved drug delivery systems |
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
A positional isomer of the target compound, (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine hydrochloride, shares the same molecular formula but differs in the placement of the methanamine group (5-position instead of 4). However, specific data on its bioactivity remain unreported .
Benzotriazole Derivatives with Antimicrobial Activity
Several benzotriazole derivatives with substituted phenyl groups exhibit notable antimicrobial properties:
- Compound 11 : (1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine
- Compound 12 : (1H-Benzo[d][1,2,3]triazol-1-yl)(2-chlorophenyl)methanamine
- Compound 13 : (1H-Benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanamine
These derivatives, tested against Bacillus subtilis, Staphylococcus aureus, E. coli, and Candida albicans, showed enhanced activity with electron-withdrawing substituents (e.g., nitro or chloro groups). The target compound’s methyl group, being electron-donating, may reduce antimicrobial efficacy compared to these derivatives .
Table 1: Comparison of Antimicrobial Benzotriazole Derivatives
| Compound | Substituent | Key Activity (Zone of Inhibition, mm) | Molecular Weight (g/mol) |
|---|---|---|---|
| Compound 11 | Phenyl | Moderate activity | ~225 |
| Compound 12 | 2-Chlorophenyl | High activity | ~259.5 |
| Compound 13 | 4-Nitrophenyl | Highest activity | ~270 |
| Target Compound | Methyl (1H-benzotriazol-4-yl) | Not reported | 198.65 |
Triazole-Containing Amines with Varied Core Structures
- [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS: 1909337-01-4): This non-fused triazole derivative has a butenyl group and a dihydrochloride salt.
- 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine : Incorporates a thiadiazole ring instead of benzotriazole. The sulfur atom in thiadiazole introduces distinct electronic properties, which may influence binding affinity in enzymatic systems .
Quinazoline-Triazole Hybrids
Compounds such as [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-iodo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine () combine quinazoline and triazole moieties. These hybrids exhibit higher molecular weights (>500 g/mol) and complex substituents, enhancing kinase inhibition but reducing membrane permeability compared to the simpler target compound .
Key Findings and Implications
Structural Effects :
- Substituent Position : Positional isomerism (4- vs. 5-methyl) may alter electronic environments and biological interactions.
- Electron-Withdrawing Groups : Derivatives with chloro or nitro groups show enhanced antimicrobial activity compared to methyl-substituted analogs .
- Salt Forms : Hydrochloride and dihydrochloride salts improve solubility, critical for pharmaceutical formulation .
Physical Properties :
- Lower molecular weight (~200 g/mol) may favor better bioavailability compared to bulkier hybrids .
Biological Activity
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine is a compound belonging to the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves reactions that create the triazole ring structure. Common methods include:
- Copper-Catalyzed Click Reactions : This method utilizes azides and alkynes to form the triazole structure efficiently .
- N-Alkylation : The introduction of a methyl group at the nitrogen position can be achieved through various alkylation techniques.
Biological Activity
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance:
- A related compound demonstrated IC50 values against human cancer cell lines ranging from 1.2 to 2.4 nM, comparable to doxorubicin .
- Mechanistic studies suggest that these compounds may function as histone deacetylase inhibitors .
Antimicrobial Properties
Research has shown that triazole derivatives can exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi.
Antioxidant Effects
Compounds within this class have been evaluated for their antioxidant capabilities. Studies suggest that they can scavenge free radicals and reduce oxidative stress in vitro, which is crucial for preventing cellular damage and aging.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Signal Transduction Modulation : By interacting with signaling pathways, these compounds can alter gene expression related to cell proliferation and apoptosis.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves alkylation of 1H-benzo[d][1,2,3]triazole derivatives. For example, reacting 4-(chloromethyl)benzylamine with 1-methyl-1H-benzo[d][1,2,3]triazole under alkaline conditions (e.g., KOH/EtOH) at reflux. Optimization includes adjusting stoichiometry, temperature, and reaction time. Solvent choice (e.g., DMF or THF) and catalysts (e.g., phase-transfer agents) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodology :
- NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., distinguishing methyl and benzotriazole signals).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in methanamine).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and composition. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
- Methodology : Use standardized assays such as the cup-plate method against bacterial (Bacillus subtilis, E. coli) and fungal (Candida albicans) strains. Prepare serial dilutions to determine minimum inhibitory concentrations (MICs). Compare activity to reference drugs (e.g., ampicillin) and analyze structure-activity relationships (SAR) based on substituent effects .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
- Methodology : Microwave irradiation reduces reaction times (minutes vs. hours) by enhancing energy transfer. Optimize parameters: power (100–300 W), temperature (80–120°C), and solvent polarity (e.g., DMF). Monitor reaction progress via TLC/LC-MS. This method is particularly effective for heterocyclic systems like benzotriazoles, reducing side reactions .
Q. What role does X-ray crystallography with SHELX software play in structural refinement of this compound?
- Methodology : Single-crystal X-ray diffraction data is processed using SHELXL for refinement. Key steps:
- Data Integration : Correct for absorption and scaling errors.
- Model Building : Assign atomic positions via Fourier maps.
- Refinement : Adjust thermal parameters and occupancy. Validate using R-factors and residual density plots. SHELX’s robustness in handling small-molecule data ensures high-precision structural insights .
Q. How can DFT calculations elucidate electronic properties and reaction mechanisms involving this compound?
- Methodology : Perform Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G** basis set) to:
- Calculate HOMO-LUMO gaps to predict reactivity.
- Simulate reaction pathways (e.g., nucleophilic substitution at the methanamine group).
- Compare theoretical NMR/IR spectra with experimental data for validation. Tools like Gaussian or ORCA are commonly used .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Replicate Experiments : Ensure consistent assay conditions (pH, temperature, microbial strain).
- Control Variability : Use standardized inoculum sizes and growth media.
- SAR Analysis : Investigate substituent effects (e.g., electron-withdrawing groups on benzotriazole) using molecular docking to identify target interactions. Cross-reference with crystallographic data to resolve steric/electronic conflicts .
Q. What strategies integrate experimental data with theoretical frameworks for this compound?
- Methodology :
- Hybrid Modeling : Combine DFT-derived electronic profiles with crystallographic data to predict binding affinities.
- Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes or receptors). Validate via correlation with experimental IC50 values.
- Multivariate Analysis : Apply statistical tools (e.g., PCA) to identify dominant factors in reactivity or bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
